N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
Description
N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a pyrazolo-pyrimidine derivative characterized by a fused bicyclic core (pyrazolo[3,4-d]pyrimidin-5(4H)-one) substituted with a phenyl group at position 1 and an N-isobutyl propanamide side chain at position 3.
Properties
IUPAC Name |
N-(2-methylpropyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-13(2)10-19-16(24)8-9-22-12-20-17-15(18(22)25)11-21-23(17)14-6-4-3-5-7-14/h3-7,11-13H,8-10H2,1-2H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUMZPOSOHLSSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxylate
The core structure is typically synthesized via cyclocondensation reactions. A validated route involves:
- Intermediate Preparation : Reacting ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with triethyl orthoformate in acetic anhydride to form the pyrimidinone ring.
- Oxidative Cyclization : Using phosphorus oxychloride (POCl₃) as both a cyclizing agent and solvent at 80–100°C for 6–8 hours, achieving yields of 85–90%.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Triethyl orthoformate, Ac₂O | 120°C | 4 h | 78% |
| 2 | POCl₃ | 90°C | 7 h | 88% |
Introduction of the Propanamide Side Chain
Nucleophilic Displacement at C-5
The 5-chloro intermediate (from POCl₃ treatment) undergoes nucleophilic substitution:
- Alkylation : Reacting with 3-bromopropanoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.
- Amination : Treating the resulting bromide with isobutylamine in tetrahydrofuran (THF) at 0–5°C to prevent over-alkylation.
Optimization Data :
- Solvent Effects : THF outperforms DMF due to reduced side reactions (yield: 92% vs. 76%).
- Temperature : Reactions below 10°C minimize imine formation.
Coupling Strategies for Final Assembly
Amide Bond Formation via Carbodiimide Chemistry
The propanamide side chain is installed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Activation : Stirring 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid with EDC/HOBt in DCM for 30 minutes.
- Coupling : Adding isobutylamine dropwise at 0°C, followed by room-temperature stirring for 12 hours.
Yield Comparison :
| Coupling Agent | Solvent | Yield |
|---|---|---|
| EDC/HOBt | DCM | 89% |
| DCC/DMAP | THF | 72% |
Optimization of Reaction Parameters
Solvent and Catalytic Effects
Temperature Gradients
- Low-Temperature Quenching : Maintaining −10°C during workup prevents decomposition of heat-sensitive intermediates.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) shows ≥98% purity at 254 nm.
Applications in Medicinal Chemistry
The compound’s structural analogs exhibit:
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Mechanistic and Structural Insights
- EGFR Binding : Molecular docking (PDB ID: 1M17) reveals that pyrazolo-pyrimidine derivatives occupy the ATP-binding pocket, with hydrogen bonds to Met769 and hydrophobic interactions with Leu694 and Leu820 . The target compound’s propanamide side chain may stabilize these interactions.
- Antibacterial Action: Peptide-like side chains (e.g., in 17) may disrupt bacterial cell wall synthesis or efflux pumps, whereas the target compound’s non-peptidic substituent could limit this activity .
Biological Activity
N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a member of the pyrazolopyrimidine class, known for its diverse biological activities and potential therapeutic applications. The compound has been the focus of various studies aimed at understanding its biological activity, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine core. Its chemical formula is , with a molecular weight of 341.39 g/mol. The IUPAC name reflects its detailed structural components, indicating the presence of an isobutyl group and a phenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅O₂ |
| Molecular Weight | 341.39 g/mol |
| IUPAC Name | N-(2-methylpropyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
| CAS Number | 946234-78-2 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound functions as an enzyme inhibitor by binding to active or allosteric sites, which can block substrate access and subsequently alter biological processes such as inflammation and cancer cell proliferation .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the activity of epidermal growth factor receptors (EGFR), which are crucial in cancer cell signaling pathways. In vitro assays demonstrated that certain derivatives achieved IC50 values as low as 0.016 µM against wild-type EGFR and showed considerable efficacy against mutant forms associated with resistance to existing therapies .
Case Study: In Vitro Efficacy
In a study involving MCF-7 breast cancer cells, the compound was found to induce apoptosis effectively and inhibit cell migration. The results indicated that treatment with the compound led to a significant reduction in tumor growth and cell cycle arrest at the S and G2/M phases. Flow cytometric analysis revealed an increase in pro-apoptotic markers, suggesting that the compound promotes programmed cell death in cancer cells .
Enzyme Inhibition
Beyond its anticancer effects, this compound has been investigated for its potential to inhibit various kinases involved in cellular signaling pathways. Kinase inhibitors are critical in treating diseases characterized by abnormal cell signaling, including cancer and inflammatory conditions.
Summary of Biological Activities
The table below summarizes key findings from various studies on the biological activities of this compound:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. Key steps include cyclization of intermediates (e.g., pyrazolo[3,4-d]pyrimidinone core formation) followed by functionalization with isobutyl and propanamide groups. Reaction conditions such as solvent choice (e.g., ethanol, DMSO), temperature (60–120°C), and catalysts (e.g., triethylamine) significantly impact yield and purity . For example, using dimethyl sulfoxide as a solvent can enhance cyclization efficiency .
Q. Table 1: Optimization Parameters for Synthesis
| Parameter | Typical Range | Impact |
|---|---|---|
| Solvent | DMSO, ethanol, THF | Affects reaction rate and product solubility |
| Temperature | 60–120°C | Higher temps accelerate cyclization but risk decomposition |
| Catalyst | Triethylamine, Pd/C | Reduces side reactions |
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- LCMS : Confirms molecular weight (e.g., m/z 742 [M+H]+ in similar compounds) .
- HPLC : Assesses purity (retention time ~1.25 minutes under SQD-FA05 conditions) .
- NMR (¹H/¹³C) : Resolves substituent positions (e.g., isobutyl and phenyl groups) .
- X-ray crystallography : Validates 3D conformation (as demonstrated for related pyrazolo[3,4-d]pyrimidines) .
Q. How can researchers ensure reproducibility in biological assays for this compound?
- Methodological Answer : Standardize assay protocols, including:
- Cell line selection : Use validated cancer lines (e.g., A549 for apoptosis studies) .
- Dose-response curves : Test across a range (e.g., 0.1–100 µM) to determine IC₅₀.
- Controls : Include reference drugs (e.g., doxorubicin) and vehicle controls .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Solutions include:
- Orthogonal assays : Combine cytotoxicity (MTT) with apoptosis markers (caspase-3 activation) .
- Kinase profiling : Use selectivity panels to identify off-target effects .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) .
Q. How to design derivatives to enhance kinase selectivity and reduce off-target effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the pyrimidine ring (e.g., halogenation at C3 or C5) .
- Molecular docking : Predict binding to ATP pockets of kinases (e.g., EGFR, Aurora B) .
- In vitro selectivity screening : Test against kinase panels (e.g., 50+ kinases) to identify lead candidates .
Q. What in vivo models are suitable for evaluating the antitumor efficacy of this compound?
- Methodological Answer :
- Xenograft models : Subcutaneous implantation of A549 (lung) or HeLa (cervical) cells in nude mice .
- Dosing regimen : Administer orally (10–50 mg/kg/day) or intraperitoneally, monitoring tumor volume and body weight.
- Biomarker analysis : Measure NF-κB, IL-6, and caspase-3 in excised tumors via qPCR/Western blot .
Q. Table 2: In Vivo Efficacy Parameters
| Parameter | Measurement | Relevance |
|---|---|---|
| Tumor volume | Caliper measurements | Direct efficacy indicator |
| Body weight | Daily monitoring | Toxicity assessment |
| Biomarkers | qPCR/Western blot | Mechanistic validation |
Q. How to address solubility and stability challenges in pharmacokinetic studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes .
- Stability testing : Perform HPLC under physiological pH (6.5–7.4) and temperature (37°C) .
- Plasma protein binding : Assess via ultrafiltration to predict bioavailability .
Q. What computational methods predict metabolic pathways and potential toxicity?
- Methodological Answer :
- In silico metabolism : Use software like ADMET Predictor™ to identify CYP450 oxidation sites.
- Toxicity profiling : Screen for hERG inhibition and hepatotoxicity using QSAR models .
Data Contradiction Analysis
Q. Why might similar pyrazolo[3,4-d]pyrimidine derivatives show variable cytotoxicity across studies?
- Methodological Answer : Variations arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
